Glycine, glycyl-L-arginyl-

Description

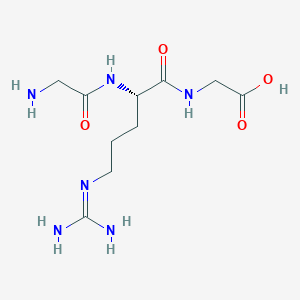

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVPOXLQFJRTG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427211 | |

| Record name | Glycine, glycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55033-47-1 | |

| Record name | Glycine, glycyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Glycyl L Arginine

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including Glycyl-L-Arginine. In this process, the peptide chain is incrementally built on a solid resin support. The general cycle involves deprotecting the N-terminal amino group of the resin-bound amino acid, followed by coupling the next N-protected amino acid. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. peptide.com

Proper pH management is essential during SPPS. Following the removal of the temporary Nα-protecting group (commonly the Fmoc group, which is cleaved by a base like piperidine), the newly exposed amine exists as a salt. peptide.com This salt must be neutralized to regenerate the free amine, which acts as the nucleophile in the subsequent coupling reaction. This is typically achieved by treating the resin with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or collidine. peptide.comuci.edu Maintaining a controlled, slightly basic environment is crucial; insufficient neutralization prevents the coupling reaction, while excessive basicity can promote side reactions.

Temperature is a key parameter in controlling the rate and outcome of the synthesis. While many SPPS protocols are performed at room temperature, microwave-assisted SPPS utilizes elevated temperatures (e.g., 75°C) to significantly accelerate coupling and deprotection steps. biotage.com This can be particularly advantageous for sterically hindered couplings, such as those involving arginine. biotage.com However, caution is necessary, as prolonged exposure to high temperatures, especially during the final cleavage of the peptide from the resin, can lead to the formation of undesired side products. peptide.com The thermal stability of arginine itself is also a consideration, as it undergoes chemical changes and decomposition at higher temperatures. researchgate.net

In the context of Fmoc-based SPPS, several arylsulfonyl-based protecting groups are commonly used for the arginine side chain. These groups are designed to be stable during the piperidine-mediated Fmoc-deprotection steps but removable during the final acid-mediated cleavage from the resin. nih.gov A major challenge associated with arginine incorporation is δ-lactam formation, a side reaction that can be influenced by the protecting group. nih.govnovartis.com

Below is a table comparing common protecting groups for arginine in Fmoc SPPS:

| Protecting Group | Full Name | Key Features & Lability | Common Drawbacks |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | The most widely used and most acid-labile among common sulfonyl groups. peptide.compeptide.com | Can be difficult to remove completely in peptides with multiple arginine residues; associated with δ-lactam formation. nih.govnih.gov |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid-labile than Mtr, making it suitable for peptides with multiple arginines. peptide.compeptide.com | Less labile than Pbf; removal can still be challenging. nih.gov |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | An older-generation protecting group; requires strong acid conditions (e.g., TFA/thioanisole) for removal. peptide.com | Difficult to remove completely, especially in longer peptides or those with multiple arginines. peptide.com |

| NO₂ | Nitro | Stable to standard SPPS conditions and prevents δ-lactam formation. nih.govresearchgate.net Can be removed with reagents like SnCl₂. novartis.compeptide.com | Historically associated with side reactions leading to ornithine formation during HF cleavage in Boc chemistry. peptide.com |

| Tos | Tosyl (p-Toluenesulfonyl) | Primarily used in Boc chemistry; removed by strong acids like HF. nih.govpeptide.com | Not typically used in standard Fmoc chemistry due to its high stability. Can modify tryptophan residues during cleavage. peptide.com |

Optimization of Coupling Reactions

Solution-Phase Synthetic Approaches

Solution-phase synthesis, also known as conventional or classical peptide synthesis, involves carrying out all reactions in a homogeneous liquid phase. ekb.egyoutube.com Unlike SPPS, intermediates are isolated and purified after each step. The formation of the peptide bond between a protected glycine (B1666218) and a protected arginine derivative is formally a condensation reaction. However, simply mixing the carboxylic acid of glycine with the amine of arginine results in an acid-base reaction forming a stable salt, which does not readily proceed to form an amide bond. ekb.eg Therefore, activation of the carboxylic acid group is required.

To facilitate the formation of the peptide bond, the carboxyl group of the N-protected glycine must be activated to create a better electrophile. youtube.com Two primary strategies involve the use of acyl chlorides or the in situ activation of carboxylic acids.

Acyl Chlorides: One of the earliest methods in peptide synthesis involves converting the carboxylic acid of an N-protected amino acid into a highly reactive acyl chloride. core.ac.uk This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. core.ac.ukrsc.org The resulting acyl chloride readily reacts with the amino group of the arginine derivative to form the desired glycyl-L-arginine peptide bond. The Schotten-Baumann reaction is a classic example of this approach, where acylation is performed in a two-phase system or an alkaline aqueous medium. sapub.orgsapub.org This method has been used to synthesize Nα-acyl arginine esters by reacting L-arginine ethyl ester dihydrochloride (B599025) with long-chain acid chlorides in the presence of a base like sodium hydroxide. sapub.org

Carboxylic Acids: The more common modern approach in solution-phase synthesis is the direct activation of the carboxylic acid using coupling reagents. ekb.eg In this method, the N-protected glycine is mixed with the protected arginine and a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or HCTU). The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate in situ. This activated intermediate is then rapidly acylated by the nucleophilic amino group of arginine to form the peptide bond. youtube.com This one-pot procedure avoids the isolation of the often unstable acyl chloride intermediate. rsc.org

Application of Coupling Agents (e.g., 1,1'-Carbonyldiimidazole)

The formation of the peptide bond between glycine and L-arginine can be effectively mediated by coupling agents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. 1,1'-Carbonyldiimidazole (CDI) is one such coupling agent utilized in peptide synthesis due to its ability to form a highly reactive acyl-imidazole intermediate. nbinno.com

The general mechanism for CDI-mediated peptide coupling involves the reaction of a carboxylic acid with CDI to form an N-acylimidazole. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, leading to the formation of the peptide bond and the release of imidazole. wikipedia.org A significant advantage of using CDI is that the byproducts, carbon dioxide and imidazole, are relatively easy to remove from the reaction mixture. thieme-connect.de The reaction conditions are typically mild, which helps in minimizing the racemization of the amino acids. wikipedia.org

While the direct synthesis of Glycyl-L-Arginine using CDI is a specific application of a general method, the procedure would involve the activation of a protected glycine derivative with CDI, followed by the addition of a protected L-arginine derivative. A one-pot strategy can be employed where the amine is activated in the presence of CDI, followed by the coupling with the second amino acid partner. orgsyn.org It has been noted that in some CDI-mediated couplings, the addition of a base can adversely affect the formation of the amide bond. orgsyn.org

| Coupling Agent | Intermediate | Key Byproducts | Notable Features |

| 1,1'-Carbonyldiimidazole (CDI) | N-Acylimidazole | Imidazole, Carbon Dioxide | Mild reaction conditions, minimal racemization. wikipedia.org |

Specialized Dipeptide and Peptide Derivative Synthesis

The synthesis of specific derivatives of Glycyl-L-Arginine often requires specialized strategies to introduce functional groups or to build larger, more complex peptides. These methods include the formation of amide derivatives, the specific construction of N-terminal arginine dipeptides, and the use of fragment elongation techniques.

The synthesis of amide derivatives of Glycyl-L-arginine involves the formation of an amide bond at the C-terminus of the dipeptide. General methods for amide synthesis from carboxylic acids and amines can be adapted for this purpose. rsc.org One approach involves the activation of the C-terminal carboxylic acid of a protected Glycyl-L-arginine dipeptide, followed by reaction with a desired amine.

Facile and efficient synthetic routes for fluorogenic anilides of L-arginine have been developed, for instance, using phosphorous oxychloride as a condensing agent. johnshopkins.edu This method is noted for being simple, rapid, and providing excellent yields. Such a strategy could be applied to a protected Glycyl-L-arginine precursor to generate various amide derivatives. The synthesis of amides from substituted anilines can be a one-step reaction where an amino acid ester is refluxed with the aniline (B41778) in a suitable solvent like methanol.

The construction of dipeptides with an N-terminal arginine, such as Arginyl-glycine, presents a unique challenge due to the highly basic and nucleophilic guanidino group in the arginine side chain. To prevent unwanted side reactions, appropriate protecting groups for the guanidino function are essential.

Strategies for the synthesis of N-terminal arginine dipeptides often involve the use of suitably substituted arginine derivatives. uoa.gr For example, tricarbobenzoxy-L-arginine has been successfully used in the preparation of peptides with an N-terminal arginine residue. uoa.gr This protected arginine derivative can be condensed with an amino acid ester, like a glycine ester, using methods such as the mixed carbonic-carboxylic acid anhydride (B1165640) procedure. uoa.gr Following the coupling, the protecting groups can be removed by catalytic hydrogenolysis to yield the final dipeptide. uoa.gr The choice of protecting groups is critical to ensure they are stable during the coupling reaction and can be removed without affecting the newly formed peptide bond.

For the synthesis of longer and more complex peptides containing the Glycyl-L-arginine sequence, fragment elongation (or fragment condensation) is a valuable strategy. This approach involves the synthesis of smaller peptide fragments, which are then coupled together. chempep.comspringernature.com This can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for very long peptides, as it allows for the purification of intermediate fragments, reducing the accumulation of deletion sequences. chempep.com

A notable example of the fragment elongation method is the synthesis of L-Pyroglutamyl-glycyl-L-arginine-p-nitroanilide. In one reported synthesis, the fragment Z-

Fragment Elongation Methods for Complex Peptides

Biotechnological Production and Enzymatic Synthesis Routes

As an alternative to chemical synthesis, biotechnological and enzymatic methods offer more environmentally friendly and often more specific routes for the production of dipeptides like Glycyl-L-Arginine.

Biotechnological production through microbial fermentation is a promising approach for generating bioactive peptides. In this method, microorganisms are used to hydrolyze proteins from various substrates, releasing a mixture of peptides. researchgate.net While not a direct synthesis of a specific dipeptide, fermentation can be a source of various dipeptides, which can then be isolated and purified. frontiersin.org The advantage of this method includes lower cost and the production of peptides with stable quality. Lactic acid bacteria are among the microorganisms frequently used for their effectiveness in producing bioactive peptides from fermented foods. nih.gov

Enzymatic synthesis provides a more controlled approach to forming specific peptide bonds. This method utilizes enzymes, such as proteases, in reverse to catalyze the formation of a peptide bond between two amino acids. vedeqsa.com For instance, the synthesis of N(alpha)-acyl-L-arginine esters can be catalyzed by proteases like papain in a low-water-content organic medium. vedeqsa.com Similarly, acylase I from pig kidney has been used for the enzymatic synthesis of N-acyl-L-arginines from L-arginine and fatty acids through reverse hydrolysis. researchgate.net Several proteases have been studied as potential catalysts for the synthesis of oligopeptides, demonstrating the feasibility of using enzymes to form peptide bonds with high specificity and avoiding the need for extensive protecting group chemistry. nih.gov

| Production Method | Key Features | Example Organism/Enzyme |

| Microbial Fermentation | Cost-effective, produces a variety of peptides. researchgate.net | Lactobacillus species nih.gov |

| Enzymatic Synthesis | High specificity, mild reaction conditions, reduced need for protecting groups. | Papain vedeqsa.com, Acylase I researchgate.net |

Microbial Fermentation Systems for Amino Acid Derivatives

Microbial fermentation is a well-established platform for the production of amino acids and their derivatives, including bioactive peptides. nih.gov This method utilizes microorganisms as cellular factories to convert substrate proteins or simpler carbon and nitrogen sources into desired products. The production of L-arginine, a constituent of Glycyl-L-Arginine, via fermentation is a mature industrial process, often employing strains of Corynebacterium glutamicum or Escherichia coli that have been metabolically engineered for overproduction. kaist.ac.krnih.govresearchgate.net

The synthesis of dipeptides through fermentation typically involves the hydrolysis of a protein substrate by proteases produced by the microorganism during its growth cycle. Various bacteria, including Lactic Acid Bacteria (LAB) such as Lactobacillus species, possess complex proteolytic systems capable of breaking down proteins into a wide array of peptides. frontiersin.org This process can generate diverse peptide sequences, and specific dipeptides can be isolated from the resulting fermentation broth. frontiersin.org

The key advantages of using microbial fermentation for peptide production include potentially lower costs, high safety, and stable product quality. The process is a one-step method to prepare polypeptides from larger protein sources. By selecting specific microbial strains and controlling fermentation conditions like pH and oxygen levels, the metabolic pathways can be manipulated to favor the production of certain amino acid derivatives. nih.gov

Table 1: Overview of Microbial Fermentation for Amino Acid Derivatives

| Aspect | Description | Examples of Microorganisms | Key Control Parameters |

| Principle | Utilization of microbial metabolism and enzymatic machinery to synthesize amino acids or hydrolyze proteins into smaller peptides. | Corynebacterium glutamicum, Escherichia coli (for L-arginine production). nih.govresearchgate.net | pH, Temperature, Oxygen Supply, Substrate Concentration. nih.gov |

| Process | Substrate proteins are broken down by proteases secreted by microorganisms. Alternatively, amino acids are synthesized de novo from simple precursors. kaist.ac.kr | Lactobacillus species (for peptide production from protein hydrolysis). frontiersin.org | Fermentation time, Nutrient feeding strategy. |

| Products | Free amino acids (e.g., L-arginine), dipeptides, and other bioactive peptides. nih.gov | Bacillus and Serratia species have also been studied for L-arginine production. nih.gov | Post-fermentation purification methods (e.g., ion-exchange chromatography). nih.gov |

Biocatalytic Phosphorylation Approaches

Biocatalytic approaches utilize isolated enzymes to perform specific chemical transformations under mild conditions. mdpi.com While "phosphorylation" refers to the addition of a phosphate (B84403) group, in the context of peptide synthesis, the term "Biocatalytic Phosphorylation Approaches" can be understood as enzymatic strategies where phosphate-containing molecules, primarily adenosine (B11128) triphosphate (ATP), play a critical energetic role.

The formation of a peptide bond between two amino acids is an energy-requiring (endergonic) process. In biological systems, this energy is typically supplied by the hydrolysis of ATP. byjus.com Enzymes classified as ligases are responsible for catalyzing the joining of two molecules, a process that is coupled with the hydrolysis of a high-energy phosphate bond in ATP or a similar nucleotide. byjus.com This mechanism is fundamental to how cells synthesize proteins and peptides. Therefore, an enzymatic, ligase-based approach to synthesizing Glycyl-L-Arginine would fundamentally be a process driven by dephosphorylation of an energy carrier like ATP.

Another relevant class of enzymes are protein kinases , which catalyze the phosphorylation of specific amino acid residues (serine, threonine, tyrosine) within a protein. byjus.com While not directly forming the peptide backbone, these enzymes could be used in multi-step biocatalytic strategies to introduce phosphate groups for activation or protection purposes, although this is more complex than required for a simple dipeptide like Glycyl-L-Arginine.

Enzymatic peptide synthesis can also be achieved using proteases in reverse. nih.gov Under specific non-aqueous conditions or with modified substrates, some proteases can catalyze the formation of peptide bonds instead of their hydrolysis. nih.govvedeqsa.com This approach, however, does not typically involve a direct phosphorylation step in its mechanism.

Table 2: Role of Phosphorylation in Biocatalytic Synthesis

| Enzyme Class | Role in Synthesis | Involvement of Phosphorylation | Relevance to Glycyl-L-Arginine |

| Ligases | Catalyze the formation of covalent bonds (including peptide bonds) between molecules. byjus.com | Reaction is coupled to the hydrolysis of ATP to ADP + Pi or AMP + PPi, providing the necessary energy. byjus.com | A direct biocatalytic approach for peptide bond formation, energetically driven by a dephosphorylation event. |

| Kinases | Transfer a phosphate group from a high-energy donor (like ATP) to a substrate molecule (like an amino acid or peptide). byjus.com | Directly catalyzes the phosphorylation of the substrate. | Could be used for site-specific modification or activation in a multi-step synthesis, but not for direct peptide bond formation. |

| Transferases | Transfer functional groups from one molecule to another. byjus.com | Generally not directly involved in phosphorylation for peptide synthesis. | Relevant for other modifications but not the core peptide linkage. |

Advanced Analytical Characterization Techniques for Glycyl L Arginine

Chromatographic and Spectrometric Integration for Purity and Identity

The combination of chromatography for separation and spectrometry for detection and identification is a powerful strategy in the analytical workflow for Glycyl-L-Arginine. These hyphenated techniques are essential for assessing the purity of the dipeptide and identifying any related impurities or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone technique for the separation and purification of peptides like Glycyl-L-Arginine. This method separates molecules based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase, commonly a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For peptides, the composition of the mobile phase can be manipulated to achieve optimal separation. nih.gov

Research has demonstrated the utility of RP-HPLC for the analysis of L-arginine and its related compounds, which often present analytical challenges due to their polar nature. nih.gov The development of a robust RP-HPLC method is crucial for the simultaneous determination of multiple components in a sample. tjpr.orgnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Mobile Phase Optimization

The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the retention and resolution of Glycyl-L-Arginine. Optimization of the mobile phase often involves adjusting the gradient of an organic solvent, such as acetonitrile (B52724), mixed with water. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is a common strategy to improve the peak shape and resolution of peptides.

The pH of the mobile phase is another crucial factor, as it can alter the ionization state of the amino and carboxyl groups of the dipeptide, thereby affecting its retention on the column. For instance, a mobile phase consisting of 0.1% Ortho-Phosphoric Acid in water and acetonitrile (in a 7:3 ratio) has been successfully used, with the peak for L-Arginine appearing at 1.9 minutes. rjptonline.org Different mobile phase compositions, such as a mixture of potassium dihydrogen phosphate (B84403) buffer and methanol, have also been explored to achieve effective elution. rjptonline.org The selection of the mobile phase is tailored to the specific analytical goal, whether it is for purity assessment, quantification, or preparative purification.

| Mobile Phase Composition | Key Observations | Reference |

|---|---|---|

| 0.1% Ortho-Phosphoric Acid (in water) : Acetonitrile (7:3) | L-Arginine peak observed at 1.9 min with good intensity and theoretical plates >2000. | rjptonline.org |

| 0.05 M potassium dihydrogen phosphate buffer (pH 2.6) : Methanol (50:50) | Peak for L-Arginine observed at 8.3 min at 215nm. | rjptonline.org |

| Gradient of acetonitrile and water with trifluoroacetic acid (TFA) | Improves peak shape and resolution for peptides. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of amino acids and peptides, combining the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov This technique is particularly valuable for identifying and characterizing degradation products and impurities that may be present in Glycyl-L-Arginine samples. High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-MS/MS, allows for the detailed structural elucidation of these minor components.

In the context of Glycyl-L-Arginine, potential degradation products could include the constituent amino acids, glycine (B1666218) and arginine, formed through hydrolysis of the peptide bond. The guanidinium (B1211019) group of the arginine residue is also susceptible to oxidation, leading to various byproducts. LC-MS enables the separation of these compounds from the parent dipeptide and their subsequent identification based on their mass-to-charge ratio (m/z). nih.gov The use of derivatization agents can further enhance the separation and detection of amino acids in complex mixtures. nih.govsemanticscholar.org

Recent studies have utilized LC-MS to investigate the reactions of arginine with other molecules, leading to the formation of advanced glycation end products (AGEs). nih.gov These analyses often reveal the formation of multiple isomeric products, which can be separated by LC and structurally characterized by MS/MS experiments. nih.gov

| Degradation Product | Potential Origin | Hypothetical m/z [M+H]⁺ | Reference |

|---|---|---|---|

| Glycine | Hydrolysis of the peptide bond | 76.0393 | |

| Arginine | Hydrolysis of the peptide bond | 175.1190 | |

| Oxidized Arginine residue | Oxidation of the guanidinium group | Varies |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for the quantitative determination of amino acids and their metabolites in biological samples. nih.gov While less common for direct analysis of dipeptides due to their low volatility, GC-MS is highly effective for analyzing related metabolites that may be present alongside Glycyl-L-Arginine, particularly after derivatization to increase their volatility.

GC-MS has been successfully employed to measure arginine and its metabolites, such as nitrite (B80452) and nitrate, which serve as surrogates for nitric oxide production. nih.gov Furthermore, it is used to quantify methylated arginine derivatives like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.gov The analysis of such metabolites is crucial in understanding the broader metabolic pathways involving arginine. nih.govnih.gov

In metabolomics studies, GC-MS is utilized to profile a wide range of circulating metabolites, including amino acids, to identify metabolic signatures associated with various conditions. amegroups.org This approach can provide insights into the metabolic fate of Glycyl-L-Arginine by measuring the levels of its constituent amino acids and their downstream products.

Spectroscopic Investigations for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and non-destructive technique used for the identification of functional groups and the elucidation of molecular structures. usm.myku.edu.kw It works on the principle that bonds within a molecule vibrate at characteristic frequencies. usm.my When infrared radiation is passed through a sample, some of the radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups, creating a unique spectral fingerprint. usm.my

For a dipeptide like Glycyl-L-Arginine, the FT-IR spectrum would exhibit characteristic absorption bands for the amide I (C=O stretching) and amide II (N-H bending) vibrations of the peptide bond. thermofisher.com These bands are particularly sensitive to the secondary structure of peptides and proteins. thermofisher.com While a simple dipeptide does not have a complex secondary structure, interactions with other molecules can induce conformational changes that are detectable by FT-IR.

FT-IR can be applied to samples in various states, including solids and liquids, and is a sensitive technique capable of detecting small amounts of a substance. usm.my In the context of Glycyl-L-Arginine, FT-IR can be used to confirm the presence of the peptide bond and other functional groups, such as the carboxyl and amino groups, and the guanidinium group of the arginine side chain. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group | Reference |

|---|---|---|---|

| Amide I | 1600-1700 | C=O stretching of the peptide bond | thermofisher.com |

| Amide II | 1510-1580 | N-H bending and C-N stretching of the peptide bond | thermofisher.com |

Ultraviolet-Visible Spectroscopy (UV-VIS)

Ultraviolet-Visible (UV-VIS) spectroscopy is a valuable tool for studying Glycyl-L-arginine, particularly in the context of its interactions and reactions. In a study on the formation of gold nanoparticles, time-resolved UV-VIS spectrophotometry was used to monitor the reduction of a potassium tetrabromoaurate precursor solution by L-arginine and other amino acids. acs.orgnih.gov The absorption spectra, recorded in the wavelength range of 200 nm to 900 nm at room temperature, confirmed the formation of gold nanoparticles. researchgate.net

Furthermore, UV-VIS spectroscopy is employed to measure the activity of enzymes that may interact with arginine-containing substrates. For instance, the cleavage of synthetic substrates for trypsin, such as Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), results in the formation of para-nitroaniline, which can be quantified by its absorbance at 405 nm. chalmers.se

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of Glycyl-L-arginine. Proton NMR (¹H NMR) spectra of short peptides containing a glycyl residue have been analyzed to understand their conformation in various solvents. nih.gov The chemical shift differences between the geminal alpha-protons of the glycyl residue serve as a probe for the formation of β-turns, with these differences increasing as the solvent polarity decreases. nih.gov

In the context of peptide synthesis and characterization, ¹H NMR is a standard method for structural verification. For example, it is used in the analysis of new analogues of peptides containing L-arginine. cas.cz Additionally, ¹³C NMR spectral studies are utilized to identify the molecular structure of related dipeptides like Glycyl-L-Valine. researchgate.net

Circular Dichroism (CD) for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational dynamics of peptides like Glycyl-L-arginine. While a small dipeptide like Glycyl-L-arginine is too short to form stable secondary structures such as alpha-helices or beta-sheets on its own, its CD spectrum can provide valuable insights into the presence of turn-like structures or random coil conformations.

Intramolecular interactions, such as those between the guanidinium group of the arginine side chain and the peptide backbone or terminal carboxyl group, can lead to a more ordered conformation in solution, which is detectable by CD spectroscopy. Changes in the CD spectrum can indicate shifts in conformational equilibrium due to factors like solvent polarity, pH, and temperature. Furthermore, near-ultraviolet CD spectra have been used to determine the configuration of nucleotides bound to enzymes that interact with glycine, which is relevant to the broader context of glycyl-containing peptides. nih.gov

Advanced Structural Determination Methods

Single Crystal X-ray Diffraction (XRD) for Related Arginine Enzymes

While a crystal structure for Glycyl-L-arginine itself is not detailed in the provided context, X-ray diffraction (XRD) has been instrumental in elucidating the structures of enzymes that metabolize arginine. These structures provide critical insights into the binding and catalytic mechanisms involving arginine and related molecules.

For example, the crystal structure of arginine deiminase (ADI) from Mycoplasma arginini has been determined at high resolution, revealing a catalytic triad (B1167595) of Cys398-His269-Glu213. nih.gov Similarly, the crystal structure of human L-arginine:glycine amidinotransferase (AT), which is involved in creatine (B1669601) biosynthesis, shows a unique fold and a narrow channel leading to the active site. embopress.orgnih.gov The binding of L-arginine to the inactive mutant C407A of this enzyme has been characterized, showing numerous hydrogen bonds with active site residues. embopress.org The crystal structure of human arginase I, another key enzyme in arginine metabolism, has been resolved at an ultrahigh resolution of 1.29 Å, providing an unprecedented view of its binuclear manganese cluster and its interaction with inhibitors. pnas.org

These enzymatic structures are crucial for understanding how arginine-containing substrates, and by extension dipeptides like Glycyl-L-arginine, are recognized and processed at a molecular level.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology of materials and structures involving Glycyl-L-arginine or its constituent amino acids. In the context of nanoparticle synthesis, SEM can be used to study the morphology of gold nanoparticles produced using L-arginine. acs.orgnih.gov Furthermore, in the development of electrochemical sensors, SEM is employed to examine the surface characteristics of modified electrodes, such as a glassy carbon electrode modified with a poly-L-arginine film. abechem.com This technique provides information on the crystal morphology and surface features at various magnifications. researchgate.net

Electrochemical Analytical Methodologies

Electrochemical methods are increasingly being developed for the sensitive detection of arginine and related compounds. An electrochemical biosensor for L-arginine has been fabricated using a nanocomposite film-modified glassy carbon electrode. researchgate.net This type of sensor can be used for the rapid and selective detection of L-arginine. researchgate.net

Stability Assessment and Degradation Product Analysis

Assessing the stability of Glycyl-L-arginine and identifying its degradation products are essential for ensuring its quality and efficacy in various applications.

High-resolution mass spectrometry is a powerful analytical tool for identifying and characterizing unknown compounds, including degradation products of peptides. In the case of Glycyl-L-arginine, forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) have been performed to identify its potential degradation products.

Under these conditions, several degradation products have been identified using HRMS. These include products resulting from hydrolysis, such as the individual amino acids Glycine and L-arginine. Other modifications, like deamidation and oxidation, can also lead to the formation of various degradation products. The exact mass measurements provided by HRMS allow for the confident identification of the elemental composition of these products, which is a critical step in elucidating the degradation pathways of Glycyl-L-arginine.

Accelerated stability testing is a method used to predict the shelf-life of a product by subjecting it to exaggerated stress conditions of temperature, humidity, and light. For Glycyl-L-arginine, such protocols involve storing the dipeptide at elevated temperatures and humidity levels for a defined period.

Samples are periodically withdrawn and analyzed using stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the intact dipeptide and to monitor the formation of degradation products. The data obtained from these studies are then used to predict the long-term stability of Glycyl-L-arginine under normal storage conditions. These protocols are essential for establishing appropriate storage recommendations and ensuring the product's quality over time.

Chemical Reactivity and Stability Investigations of Glycyl L Arginine

Fundamental Chemical Reactions

The reactivity of Glycyl-L-arginine is centered around its terminal groups, the peptide backbone, and the highly functionalized arginine side chain.

The Glycyl-L-arginine dipeptide possesses sites susceptible to oxidation, primarily within the arginine residue. The guanidinium (B1211019) group of arginine is a known locus for oxidative degradation. Iron-catalyzed oxidation, for instance, can lead to the conversion of arginine residues into glutamyl semialdehyde, which contains a carbonyl group. nih.gov This process results in the loss of the bulky guanidinium structure. nih.gov

Another potential oxidation pathway involves the enzymatic conversion of the arginine moiety. In biological systems, activated macrophages can oxidize L-arginine at one of the guanido nitrogens to produce nitric oxide (NO) and citrulline. nih.gov This is a complex 5-electron oxidation reaction that proceeds through an N-hydroxy-L-arginine intermediate. nih.govgmu.edu While this is a biological pathway, it highlights the inherent reactivity of the arginine side chain to oxidative processes.

The glycine (B1666218) residue is generally more resistant to oxidation, though under certain conditions, oxidative deamination can occur, converting it to glyoxalate. The primary degradation pathways for the dipeptide under oxidative stress, however, are expected to involve the more reactive arginine side chain.

The functional groups present in Glycyl-L-arginine—the amide (peptide) bond, the carboxyl group, and the guanidinium group—are generally stable and resistant to chemical reduction under mild conditions. The peptide bond, in particular, requires harsh conditions, such as the use of powerful reducing agents like lithium aluminum hydride, for its reduction to an amine, a process that would cleave the dipeptide structure. The carboxylic acid and guanidinium groups are also not readily reduced. Consequently, specific literature detailing the reduction processes of Glycyl-L-arginine is not prominent, as the molecule is largely stable against chemical reduction under standard laboratory and environmental conditions.

The terminal amino and carboxyl groups of Glycyl-L-arginine are primary sites for substitution reactions.

N-Terminus (Glycine Residue): The free amino group of the N-terminal glycine behaves as a nucleophile and can readily undergo acylation, alkylation, and other substitution reactions. ulaval.ca A classic example of a reaction at the N-terminus is the Edman degradation, where phenylisothiocyanate reacts with the free amino group under alkaline conditions. libretexts.org This process ultimately cleaves the N-terminal amino acid as a substituted thiohydantoin derivative, which can be identified analytically. msu.edu This demonstrates the accessibility and reactivity of the N-terminal position for targeted chemical modification.

C-Terminus (Arginine Residue): The carboxyl group at the C-terminus can be converted into esters, amides, or acid halides. These reactions typically involve activation of the carboxyl group, for example, using carbodiimides, to facilitate nucleophilic attack. During peptide synthesis, the C-terminus is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent unwanted side reactions while subsequent amino acids are added. youtube.com

Arginine Side Chain: The guanidinium group of the arginine side chain has a high pKa (around 12.5) and is protonated under most conditions, making it a poor nucleophile. nih.gov However, under strongly basic conditions using specialized reagents like Barton's base, it can be deprotonated and undergo nucleophilic reactions such as acylation. nih.gov This allows for the selective modification of the arginine side chain even within a peptide.

Environmental Stability Studies

The stability of Glycyl-L-arginine is significantly influenced by environmental factors, particularly pH and temperature, which primarily affect the integrity of the peptide bond.

The stability of Glycyl-L-arginine in aqueous solutions is highly dependent on pH due to its effect on the rate of hydrolysis of the peptide bond. This hydrolysis, which cleaves the dipeptide back into its constituent amino acids, is catalyzed by both acid and base.

Generally, dipeptides exhibit a U-shaped pH-rate profile, with maximum stability occurring in the neutral to slightly acidic pH range and accelerated degradation at highly acidic or alkaline pH. For dipeptides similar to Glycyl-L-arginine, an optimal pH range for stability has been identified as 5.4 to 5.8. Outside of this range, the rates of acid-catalyzed and base-catalyzed hydrolysis increase significantly. Hydrolysis of the arginine side chain itself to form ornithine and urea (B33335) can also occur under strongly acidic or alkaline conditions. ulisboa.pt

| pH Value | Relative Rate of Hydrolysis | Primary Degradation Pathway |

|---|---|---|

| < 2 | High | Acid-catalyzed peptide bond hydrolysis |

| 3 - 5 | Moderate | Slow acid-catalyzed hydrolysis |

| 5.4 - 5.8 | Minimal | Region of maximum stability |

| 6 - 8 | Low | Slow hydrolysis |

| 9 - 11 | Moderate | Base-catalyzed peptide bond hydrolysis |

| > 12 | High | Rapid base-catalyzed hydrolysis |

Temperature is a critical factor governing the degradation kinetics of Glycyl-L-arginine. Increased temperature provides the necessary activation energy for degradation reactions, most notably the hydrolysis of the peptide bond. This relationship means that the shelf-life of Glycyl-L-arginine solutions is inversely related to storage temperature.

Studies on its constituent amino acids show they decompose at well-defined high temperatures. Arginine, for instance, undergoes thermal decomposition with a main peak at 230°C, primarily releasing ammonia (B1221849) and water. biorxiv.orgnih.gov Glycine also decomposes in distinct stages at elevated temperatures. researchgate.net Research on glycine peptides has shown that thermal stability tends to increase with the length of the peptide chain. researchgate.net

For Glycyl-L-arginine in solution, even moderately elevated temperatures can accelerate degradation. Sterilization methods like autoclaving (121°C) can induce significant hydrolysis if the pH is not controlled within the optimal stability range of 5.4-5.8. Therefore, for practical applications, storing the compound as a lyophilized powder at low temperatures (e.g., -20°C) is recommended to minimize degradation.

| Temperature (°C) | Relative Degradation Rate Constant (k) | Expected Stability / Half-Life |

|---|---|---|

| -20 (Frozen/Lyophilized) | k₀ (very low) | Very High / Years |

| 4 (Refrigerated) | ~10-20 * k₀ | High / Months |

| 25 (Room Temperature) | ~100-200 * k₀ | Moderate / Weeks to Months |

| 40 (Accelerated Stability) | ~500-1000 * k₀ | Low / Days to Weeks |

| 121 (Autoclave) | Very High | Very Low / Minutes to Hours (pH dependent) |

Intermolecular Interactions and Self-Assembly

The behavior of Glycyl-L-arginine in solution is significantly influenced by a complex network of intermolecular forces. These non-covalent interactions, particularly those involving the arginine residue, dictate the dipeptide's solubility, conformational dynamics, and propensity for self-assembly. Understanding these interactions is crucial for elucidating its role in various biochemical processes.

Hydrogen Bonding Interactions in Aqueous Environments

In an aqueous environment, Glycyl-L-arginine engages in extensive hydrogen bonding with surrounding water molecules. These interactions involve both the peptide backbone and the distinct functional groups of the arginine side chain. Molecular dynamics simulations and thermodynamic analyses of arginine and related peptides reveal a detailed picture of its hydration patterns. nih.govarxiv.org

The primary sites for hydrogen bonding are the carboxylate (COO⁻) and amino (NH₃⁺) groups of the peptide backbone, and the guanidinium (Gdm⁺) group of the arginine side chain. nih.gov Research indicates that the hydrogen bonds formed between the peptide backbone and water are, on average, more numerous and longer-lived compared to those formed between the arginine sidechain and water. nih.govarxiv.orgarxiv.org This preference suggests a more stable and structured hydration shell around the core of the dipeptide.

The guanidinium group, with its multiple hydrogen bond donors, interacts strongly with water but primarily within its molecular plane. bris.ac.uk The surfaces above and below the planar guanidinium group are less hydrated and tend to interact with non-polar molecules. bris.ac.uknih.gov This dual nature of the arginine side chain—possessing both strong hydrogen bonding capabilities and hydrophobic surfaces—is a key determinant of its interaction profile.

| Interacting Group | Primary Role in H-Bonding | Characteristics of Interaction | Reference |

|---|---|---|---|

| Peptide Backbone (COO⁻, NH₃⁺) | Forms stable hydration shell | Greater number of H-bonds compared to sidechain; longer-lived interactions with water. | nih.govarxiv.org |

| Arginine Side Chain (Guanidinium) | Engages in planar H-bonding | Acts as a strong hydrogen bond donor in the molecular plane; less hydrated on top and bottom surfaces. | bris.ac.uknih.gov |

Self-Association and Cluster Formation of Arginine Moieties

A significant characteristic of arginine and arginine-containing peptides is their pronounced tendency to self-associate and form molecular clusters in aqueous solutions. plos.orgresearchgate.net This phenomenon occurs despite the electrostatic repulsion between the positively charged guanidinium groups, suggesting that other attractive forces play a dominant role. nih.govwordpress.com For Glycyl-L-arginine, this behavior is driven by the interactions of its arginine residue.

The primary driving forces for this self-assembly include:

Guanidinium-Carboxylate Interactions: Strong hydrogen bonds and salt bridges can form between the guanidinium group of one molecule and the carboxylate group of an adjacent molecule in a head-to-tail arrangement. plos.orgresearchgate.net

Side-Chain Stacking: The planar guanidinium groups can stack on top of each other, a phenomenon driven by a combination of π-π interactions and hydrophobic effects. nih.govnih.gov This stacking creates a hydrophobic patch from the alignment of the aliphatic portions (Cβ, Cγ, Cδ) of the side chains. plos.org

Hydrophobic Interactions: The surfaces of the guanidinium group and the aliphatic part of the arginine side chain can engage in hydrophobic interactions, contributing to the stability of the clusters. nih.govplos.org

Studies using techniques such as small-angle X-ray scattering (SAXS) and molecular dynamics simulations on arginine-rich peptides have confirmed this self-association. nih.gov For instance, deca-arginine has been shown to self-associate at lower ionic strengths, indicating a significant electrostatic component to the attraction, likely from the formation of salt bridges that overcome the like-charge repulsion. nih.govresearchgate.net These clusters can range from small aggregates of a few molecules to larger supramolecular assemblies. plos.orgresearchgate.net

| Interaction Type | Description | Key Molecular Groups Involved | Reference |

|---|---|---|---|

| Salt Bridges / H-Bonding | "Head-to-tail" interaction between adjacent molecules. | Guanidinium (Gdm⁺) and Carboxylate (COO⁻) | plos.orgresearchgate.net |

| Side-Chain Stacking | Stacking of the planar guanidinium groups. | Guanidinium (Gdm⁺) | nih.govnih.gov |

| Hydrophobic Effect | Association of non-polar parts of the molecule to minimize contact with water. | Aliphatic side-chain carbons (Cβ, Cγ, Cδ) and faces of the guanidinium group. | plos.org |

Mechanistic Studies of Biological Activities of Glycyl L Arginine

Cellular Signaling Pathway Modulation

Detailed mechanistic studies specifically elucidating the modulation of cellular signaling pathways by the dipeptide Glycyl-L-arginine are not extensively available in the current body of scientific literature. The majority of research has centered on the precursor amino acid, L-arginine, and its well-established roles in various signaling cascades, most notably the nitric oxide (NO) pathway. L-arginine serves as the substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Furthermore, research has explored the signaling roles of larger, more complex structures containing glycine (B1666218) and arginine residues, such as the glycine-arginine-rich (GAR) domain found in certain proteins. However, this information does not directly address the signaling activities of the isolated dipeptide, Glycyl-L-arginine.

Specific receptors and enzymes that Glycyl-L-arginine binds to, and the precise mechanisms of these interactions, have not been fully characterized in published research. While the constituent amino acid L-arginine is known to interact with various transporters and enzymes, it cannot be assumed that the dipeptide form engages in the same molecular interactions. The peptide bond between glycine and L-arginine creates a distinct chemical entity with unique structural and electronic properties that would dictate its binding affinities and specificities.

Antimicrobial Activity Mechanisms

Glycyl-L-arginine has been investigated for its potential as an antimicrobial and antibiofilm agent. While the complete picture of its mechanisms of action is still emerging, some insights have been gained through targeted studies.

The precise mechanism by which Glycyl-L-arginine may disrupt bacterial cell membranes has not been specifically detailed in the available research. However, studies on arginine-rich peptides suggest that the cationic nature of the arginine residue plays a crucial role in the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane destabilization and increased permeability. Whether the dipeptide Glycyl-L-arginine is capable of inducing such disruptive effects remains a subject for further investigation.

There is currently a lack of specific research findings demonstrating the direct inhibition of essential microbial enzymes by Glycyl-L-arginine. While some studies have explored the inhibitory effects of L-arginine-derived compounds on various enzymes, this has not been extended to the Glycyl-L-arginine dipeptide in the context of microbial enzyme inhibition.

Recent studies have demonstrated the potential of Glycyl-L-arginine to inhibit the formation of biofilms by various clinical isolates. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents.

A study evaluating the antimicrobial and antibiofilm potentials of Glycyl-L-arginine found that at sub-minimum inhibitory concentrations (sub-MICs), the dipeptide exhibited inhibitory effects against biofilm formation in all tested clinical isolates. The most significant inhibition was observed against Staphylococcus epidermidis W17. nih.gov In contrast, another dipeptide, Lysyl-Aspartic acid, showed little to no effect against biofilm formation by Proteus mirabilis U15 and S. epidermidis W17, though it did inhibit biofilm formation by Candida tropicalis T26. nih.gov

The minimum inhibitory concentrations (MICs) of Glycyl-L-arginine were determined to be higher than 2 mM (1 mg/mL) for Candida tropicalis T26 and Proteus mirabilis U15, indicating a higher resistance in these strains compared to Staphylococcus epidermidis W17. nih.gov

Biofilm Inhibition by Glycyl-L-arginine

| Microorganism | Observed Effect of Glycyl-L-arginine | Reference |

|---|---|---|

| Staphylococcus epidermidis W17 | Highest inhibition of biofilm formation observed among tested isolates. | nih.gov |

| Proteus mirabilis U15 | Inhibition of biofilm formation at sub-MICs. MIC > 2 mM. | nih.gov |

| Candida tropicalis T26 | Inhibition of biofilm formation at sub-MICs. MIC > 2 mM. | nih.gov |

Cellular Processes and Regulation

Specific studies detailing the direct impact of the dipeptide Glycyl-L-arginine on the regulation of cellular processes are limited. Research in this area has predominantly focused on the individual amino acid L-arginine, which is known to be a crucial regulator of various cellular functions. For instance, L-arginine availability is a key determinant in T-lymphocyte cell-cycle progression. Depletion of L-arginine can lead to cell cycle arrest in the G0-G1 phase.

The metabolic processing of Glycyl-L-arginine involves its breakdown into its constituent amino acids, glycine and L-arginine, by peptidases. Once liberated, L-arginine can enter its diverse metabolic pathways, serving as a precursor for the synthesis of nitric oxide, urea (B33335), polyamines, proline, glutamate, creatine (B1669601), and agmatine. Therefore, any regulatory effects of Glycyl-L-arginine on cellular processes would likely be mediated through the release of L-arginine and its subsequent metabolism. However, direct regulatory roles of the intact dipeptide have not been established.

Induction of Apoptosis in Target Cells

The influence of L-arginine on apoptosis, or programmed cell death, is complex and context-dependent. L-arginine has been shown to possess anti-apoptotic functions in certain cell types. For instance, in C2C12 myotube cells subjected to lipopolysaccharide (LPS)-induced stress, L-arginine treatment significantly suppressed the accumulation of reactive oxygen species (ROS) and reduced the rate of apoptosis. nih.gov This protective effect is associated with the activation of SIRT1-Akt-Nrf2 and SIRT1-FOXO3a signaling pathways. nih.gov

Conversely, arginine deprivation is a therapeutic strategy being explored for certain cancers that are auxotrophic for arginine, meaning they cannot synthesize it themselves. nih.gov In such cancer cells, the absence of L-arginine can lead to cell cycle arrest and the induction of apoptosis. nih.gov One study on a precursor B-cell lymphoblastic leukemia cell line demonstrated that arginase, an enzyme that depletes arginine, induced apoptosis. researchgate.net

A study on L1210 leukemia cells showed that lunasin, a peptide containing an arginine-glycine-aspartate (RGD) motif, induced apoptosis through the activation of caspase-3. nih.gov While not Glycyl-L-arginine, this highlights the potential for arginine-containing peptides to influence apoptotic pathways. Another investigation in rat hepatocytes suggested that L-arginine, as a precursor to nitric oxide, could induce programmed cell death, though overexpression of caspase 12, an indicator of endoplasmic reticulum stress-induced apoptosis, was not detected. nih.govumlub.pl

Influence on Metabolic Regulatory Pathways

L-arginine, and by extension Glycyl-L-arginine, plays a significant role in various metabolic regulatory pathways. As a precursor to nitric oxide (NO), L-arginine is involved in the regulation of glucose and lipid metabolism. kent.ac.uk The L-arginine/NO pathway has been shown to be important in insulin-sensitizing metabolic pathways. kent.ac.uk

L-arginine is metabolized through multiple pathways initiated by enzymes such as arginase, nitric oxide synthase (NOS), and others, leading to the production of biologically important molecules like nitric oxide, polyamines, proline, glutamate, and creatine. nih.gov These molecules are integral to numerous physiological processes. For instance, L-arginine is essential for the detoxification of ammonia (B1221849) via the urea cycle. nih.gov

Emerging evidence suggests that L-arginine supplementation may be beneficial in managing metabolic disorders. nih.gov It has been reported to help in managing disturbed metabolism in obesity and may alleviate symptoms of type 2 diabetes. nih.gov The regulatory effects of L-arginine on carbohydrate and lipid metabolism are currently under active investigation. nih.gov

Nitric Oxide Biosynthesis and Regulation

The role of Glycyl-L-arginine in nitric oxide (NO) biosynthesis is indirect, occurring through its hydrolysis to L-arginine, which is the direct substrate for nitric oxide synthase (NOS) enzymes.

Glycyl-L-Arginine as a Precursor to Nitric Oxide Synthase Substrates

The synthesis of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOSs), which convert L-arginine to L-citrulline and NO. nih.gov This process is a five-electron oxidation of a guanidino nitrogen of L-arginine. youtube.com Therefore, the availability of L-arginine is a critical factor in the rate of NO production.

Glycyl-L-arginine, upon entering the biological system, is expected to be cleaved by peptidases into glycine and L-arginine. The liberated L-arginine then becomes available as a substrate for the three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). researchgate.net While some L-arginine analogs can act as alternate substrates for NOS, the primary and most efficient substrate is L-arginine itself. nih.govresearchgate.net

Role in Cyclic GMP-Mediated Signaling

The downstream effects of nitric oxide are largely mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). youtube.comyoutube.com cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. youtube.com This NO/cGMP signaling pathway is crucial for a variety of physiological processes, including smooth muscle relaxation, neurotransmission, and immune responses. youtube.comnih.gov

By providing the L-arginine precursor for NO synthesis, Glycyl-L-arginine can indirectly influence this signaling cascade. An increase in L-arginine availability can lead to enhanced NO production, subsequent activation of sGC, and an increase in intracellular cGMP levels. nih.govresearchgate.net This L-arginine-NO-cGMP pathway is a key target for therapeutic interventions in conditions such as pulmonary arterial hypertension.

Protein Interactions and Stability

The L-arginine component of Glycyl-L-arginine is known to play a significant role in protein interactions and stability, particularly in the inhibition of protein aggregation.

Inhibition of Protein Aggregation Mechanisms

L-arginine is widely recognized as a suppressor of protein aggregation and is often used in the biopharmaceutical industry to enhance protein stability. frontiersin.orgnih.gov It acts as a "chemical chaperone" by preventing the misfolding and aggregation of proteins. frontiersin.org The mechanisms by which L-arginine achieves this are multifaceted and involve interactions with proteins as well as self-association of arginine molecules. frontiersin.org

One proposed mechanism is that L-arginine clusters can interact with the hydrophobic surfaces of proteins, masking them and thereby inhibiting protein-protein aggregation. plos.org This interaction helps to keep partially unfolded proteins in a soluble state, allowing them to refold into their native conformations. datapdf.com Studies have shown that L-arginine is effective in preventing the aggregation of various proteins, including lysozyme (B549824) and insulin (B600854). frontiersin.org Interestingly, di-arginine peptides have been found to be even more effective than monomeric arginine in suppressing insulin aggregation, suggesting that Glycyl-L-arginine could potentially have a similar or enhanced effect. frontiersin.org

However, the effect of L-arginine on protein aggregation can be concentration-dependent, and in some instances, at lower concentrations, it has been observed to accelerate the aggregation of certain acidic proteins. nih.gov

Cation-π and Salt-Bridge Interactions with Protein Residues

The arginine residue within the dipeptide Glycyl-L-arginine plays a crucial role in mediating interactions with other molecules, including protein residues, through non-covalent forces such as cation-π and salt-bridge interactions. These interactions are fundamental to the structure and function of proteins and peptides.

The positively charged guanidinium (B1211019) group of the arginine side chain can engage in cation-π interactions with the electron-rich aromatic rings of amino acids like tryptophan, tyrosine, and phenylalanine. This type of electrostatic interaction contributes significantly to the stability of protein structures. While the arginine side chain is a versatile component for forming stable protein complexes through these specific non-covalent interactions, direct studies detailing cation-π interactions of the specific dipeptide Glycyl-L-arginine with protein residues are not extensively documented in the reviewed literature.

In contrast, the formation of salt-bridge structures by Glycyl-L-arginine has been the subject of detailed investigation. A study utilizing infrared multiple photon dissociation spectroscopy and theoretical calculations examined the structures of protonated and alkali metal-cationized Glycyl-L-arginine (GlyArg). The findings clearly indicated that Glycyl-L-arginine complexed with lithium (Li+), sodium (Na+), and cesium (Cs+) ions form similar salt-bridge structures. researchgate.net This structural formation was not significantly dependent on the size of the metal ion. researchgate.net In these salt-bridge structures, the positive charge of the metal ion is solvated by the peptide, and a salt bridge is formed between the protonated guanidinium group of the arginine residue and the deprotonated carboxylic acid terminus.

The propensity of the arginine residue in Glycyl-L-arginine to form stable salt bridges is a key aspect of its chemical behavior and is critical in the folding of proteins and the formation of functional protein complexes. researchgate.net The extremely basic nature of its guanidine (B92328) side chain makes arginine a prime candidate for forming stable zwitterionic structures through such interactions. researchgate.net

Table 1: Investigated Salt-Bridge Structures of Glycyl-L-arginine Complexes

| Complex | Structural Finding | Method of Investigation |

| Glycyl-L-arginine • Li+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |

| Glycyl-L-arginine • Na+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |

| Glycyl-L-arginine • Cs+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |

Post-Translational Modifications: Arginine Methylation

Post-translational modifications (PTMs) are crucial for regulating protein function, and the arginine residue within peptides and proteins is a key target for such modifications. One of the most significant PTMs involving arginine is methylation. While direct evidence for the methylation of the Glycyl-L-arginine dipeptide itself is not prominent in the existing literature, the principles of arginine methylation are well-established for arginine residues within larger protein contexts.

Arginine methylation is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine to the guanidinium group of arginine residues within proteins. There is a family of PRMTs in mammals, and they are classified based on the type of methylated arginine they produce:

Type I PRMTs (including PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA).

Type II PRMTs (PRMT5 and PRMT9) are responsible for the synthesis of symmetric dimethylarginine (SDMA).

Type III PRMTs (PRMT7) catalyze the formation of monomethylarginine (MMA).

The specificity of these enzymes for different protein substrates is a key factor in the regulation of various cellular processes.

Arginine methylation, particularly of histone proteins, plays a critical role in the regulation of gene expression. The methylation of arginine residues on histone tails can either activate or repress gene transcription, depending on the specific residue that is methylated and the type of methylation (mono- or dimethylated, symmetric or asymmetric).

For instance, the asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1 (PRMT4) is generally associated with transcriptional activation. Conversely, the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 is often linked to transcriptional repression. These modifications influence the recruitment of other proteins to the chromatin, thereby altering its structure and accessibility to the transcriptional machinery. The presence of an L-arginine residue suggests that Glycyl-L-arginine could potentially influence these pathways, although direct research on the dipeptide's specific role is less documented.

Arginine methylation is also deeply involved in the regulation of RNA processing. Many RNA-binding proteins (RBPs) contain arginine-glycine-rich (RGG/RG) motifs, which are common sites of arginine methylation by PRMTs. The methylation of these motifs can modulate the interaction of RBPs with RNA and other proteins, thereby influencing pre-mRNA splicing, mRNA stability, and translation.

In the context of signal transduction, arginine methylation is a key regulatory mechanism. The methylation of signaling proteins can alter their activity, localization, and interaction with other components of signaling cascades. For example, the methylation of components in the NF-κB and JAK/STAT signaling pathways has been shown to modulate their activity and, consequently, the cellular response to various stimuli. The L-arginine residue in Glycyl-L-arginine makes it plausible that this dipeptide could influence these signal transduction mechanisms, though specific research on its direct role is limited.

Enzymatic Interactions and Substrate Specificity of Glycyl L Arginine

Glycyl-L-arginine as an Enzyme Substrate

Gly-Gly-Arg is recognized as a substrate by several proteases, primarily due to the arginine residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). This makes it a useful tool in biochemical assays for measuring the activity of certain enzymes. For instance, Z-Gly-Gly-Arg-AMC, a chemically modified version of the peptide, is utilized as a fluorogenic substrate for urokinase, as well as for trypsin, thrombin, and tissue-type plasminogen activator echelon-inc.com. The cleavage of the peptide bond following the arginine residue releases the fluorescent group, allowing for quantification of enzyme activity echelon-inc.com.

Substrate Specificity Determination

The specificity of an enzyme for a particular substrate is a critical aspect of its biological function. For proteases like urokinase, the amino acid sequence of the substrate is a key determinant of recognition and cleavage. Studies on various synthetic chromogenic substrates reveal that both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA) exhibit a preference for cleaving peptide bonds after an arginine residue over a lysine residue nih.gov.

The active site of uPA contains specific subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). The X-ray crystal structure of human uPA complexed with the irreversible inhibitor Glu-Gly-Arg chloromethyl ketone revealed an S1 specificity pocket similar to that of trypsin, which accommodates the arginine moiety of the substrate nih.gov. The enzyme also possesses a less accessible hydrophobic S2 pocket and a solvent-accessible S3 pocket, which can accommodate a variety of amino acid residues nih.gov. This structural arrangement explains the enzyme's ability to bind and cleave peptides with the X-Gly-Arg sequence.

Enzyme Kinetics Analysis

Enzyme kinetics provides quantitative insights into the efficiency and affinity of enzyme-substrate interactions. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity.

The table below presents kinetic data for the hydrolysis of various synthetic substrates by different plasminogen activators, illustrating the principles of enzyme kinetics analysis.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| High Molecular Weight Urokinase (H-UK) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.24 | 11.1 |

| Low Molecular Weight Urokinase (L-UK) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.22 | 11.1 |

| Tissue Plasminogen Activator (TPA) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.83 | 12.5 |

| High Molecular Weight Urokinase (H-UK) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.17 | 10.0 |

| Low Molecular Weight Urokinase (L-UK) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.16 | 13.3 |

| Tissue Plasminogen Activator (TPA) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.67 | 2.5 |

Note: This data is derived from studies on synthetic chromogenic substrates structurally related to Glycyl-L-arginine and is presented to illustrate the principles of enzyme kinetics analysis researchgate.net.

Interactions with Proteolytic Enzymes

Beyond serving as a simple substrate, Gly-Gly-Arg and its analogs can have more complex interactions with proteolytic enzymes, including acting as substrate analogs or competitive inhibitors.

Urokinase-Type Plasminogen Activator (uPA) Substrate Analogs

As previously mentioned, peptides containing the Gly-Arg sequence are effective substrate analogs for uPA. The reagent Pro-Gly-ArgCH₂Cl, which corresponds to the C-terminal sequence generated in plasminogen upon activation by urokinase, has been shown to be an effective inactivator of the enzyme at micromolar concentrations bohrium.com. This indicates that the Gly-Arg motif is crucial for recognition and binding within the active site of uPA. The ability of such peptides to mimic the natural substrate allows them to be used as tools to study the enzyme's specificity and mechanism of action nih.gov.

Competitive Inhibition of Papain

Papain is a cysteine protease with broad substrate specificity, capable of cleaving peptide bonds of basic amino acids such as arginine sigmaaldrich.com. Peptides containing arginine can act as competitive inhibitors of papain by binding to the active site without being cleaved, thereby preventing the binding of the actual substrate.

A structurally similar peptide, Glycylglycyl-L-tyrosyl-L-arginine, acts as an effective competitive inhibitor of papain, with a reported inhibition constant (Kᵢ) of 9 μM at pH 6.2 medchemexpress.com. Another peptide, Gly-Gly-(O-benzyl)Tyr-Arg, has also been identified as a specific inhibitor of papain nih.gov. Competitive inhibitors are characterized by their Kᵢ value, which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.

The table below shows the inhibition constants for peptides that act as competitive inhibitors of papain.

| Inhibitor | Enzyme | Kᵢ (µM) | Type of Inhibition |

| Glycylglycyl-L-tyrosyl-L-arginine | Papain | 9 | Competitive |

| Papain Inhibitor (synthetic peptide) | Papain | 113 | Not specified |

Note: This data is for peptides structurally related to Glycyl-L-arginine and demonstrates the principle of competitive inhibition medchemexpress.comcaymanchem.com.

Role in Arginine Metabolism Enzymes

The metabolism of L-arginine is a complex network of pathways catalyzed by several key enzymes, including arginases, nitric oxide synthases (NOS), and arginine:glycine (B1666218) amidinotransferase nih.gov. These enzymes catabolize L-arginine to produce a variety of biologically important molecules such as urea (B33335), nitric oxide, and creatine (B1669601) nih.gov.

While L-arginine is the primary substrate for these enzymes, the role of small peptides like Gly-Gly-Arg is less direct. Such peptides are not typically direct substrates for the core enzymes of arginine metabolism. However, they can be processed by other proteases or peptidases in the cellular environment. For instance, dipeptidyl peptidase IV (DPPIV) is a serine protease that cleaves dipeptides from the N-terminus of peptides that have proline or alanine in the penultimate position ysu.am. Although Gly-Gly-Arg does not fit this specific substrate profile, its degradation by other cellular peptidases could release L-arginine, which can then enter the metabolic pathways.

The interplay between different enzymes competing for L-arginine is a critical aspect of cellular regulation nih.gov. The subcellular compartmentalization of these enzymes also plays a significant role in determining the fate of L-arginine frontiersin.org. The breakdown of peptides and proteins provides a source of amino acids, including arginine, which contributes to the intracellular pool available to metabolic enzymes frontiersin.org. Therefore, while not a direct player, the metabolism of arginine-containing peptides like Gly-Gly-Arg can influence the availability of L-arginine for these crucial metabolic processes.

Arginase and Nitric Oxide Synthase Interplay

The metabolic fate of L-arginine is a critical regulatory node in numerous physiological processes, primarily governed by the competitive interplay between two key enzymes: Arginase and Nitric Oxide Synthase (NOS). Both enzymes utilize L-arginine as their common substrate, creating a balance that dictates the production of either urea and L-ornithine (via arginase) or nitric oxide (NO) and L-citrulline (via NOS). This competition is fundamental in fields like immunology and vascular physiology.

Arginase, a manganese metalloenzyme, is the final enzyme in the urea cycle and is crucial for waste nitrogen disposal. Beyond the liver, extrahepatic arginase regulates cellular processes by controlling L-arginine availability and producing L-ornithine, a precursor for polyamines and proline which are vital for cell proliferation and collagen synthesis. Conversely, NOS enzymes are responsible for the synthesis of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Excessive arginase activity can deplete the intracellular pool of L-arginine, thereby limiting the substrate available for NOS. This substrate deficiency can lead to a phenomenon known as "NOS uncoupling," where the enzyme produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress and endothelial dysfunction. Consequently, the regulation of arginase activity is considered a therapeutic target in conditions characterized by impaired NO signaling.

The substrate specificity of both enzymes is highly defined. Studies on arginase have shown that the α-carboxyl and α-amino groups of L-arginine are crucial for efficient substrate binding and catalysis. Similarly, NOS requires the specific stereochemistry and functional groups of L-arginine for NO production. There is no scientific literature available to suggest that the dipeptide Glycyl-L-arginine can act as a substrate or a direct modulator for either arginase or NOS. The presence of a peptide bond and the resulting blockage of the α-amino group on the arginine moiety make it an unlikely candidate for direct enzymatic action by these enzymes based on their known substrate requirements.

Arginine:Glycine Amidinotransferase Activity and Mechanism

Arginine:Glycine Amidinotransferase (AGAT) is a mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of creatine. This process is vital for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and nerve cells. The enzyme facilitates the transfer of an amidino group from L-arginine to glycine, yielding guanidinoacetic acid (the immediate precursor to creatine) and L-ornithine.

The reaction mechanism of AGAT is a ping-pong kinetic mechanism involving significant conformational changes and a catalytic triad (B1167595) composed of Cysteine, Histidine, and Aspartate residues (Cys-His-Asp). The process occurs in two main stages:

Amidine Transfer to the Enzyme: The reaction begins with a nucleophilic attack by the thiol group of the active site cysteine on the guanidino carbon of the L-arginine substrate. This forms a covalent amidino-cysteine intermediate, and the first product, L-ornithine, is released.

Amidine Transfer to Glycine: The second substrate, glycine, then enters the active site. Its amino group performs a nucleophilic attack on the carbon of the enzyme-bound amidino group. This transfers the amidino group to glycine, forming the second product, guanidinoacetic acid, and regenerating the free enzyme.